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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Cholecystokinin (CCK) in mediating
satiety. We delve into the molecular mechanisms, key signaling pathways, and established
experimental protocols to provide a comprehensive resource for professionals in the fields of
neuroscience, endocrinology, and drug development. A particular focus is placed on the
compound CCK-JMV-180, a key tool in elucidating the function of specific CCK receptor
subtypes in appetite regulation.

Introduction to Cholecystokinin and Satiety

Cholecystokinin (CCK) is a peptide hormone released from enteroendocrine I-cells in the
proximal small intestine in response to the presence of fats and proteins.[1][2] It plays a
multifaceted role in digestion, including stimulating pancreatic enzyme secretion and
gallbladder contraction.[1][3] Crucially, CCK acts as a short-term satiety signal, contributing to
the termination of a meal.[4] Exogenous administration of CCK has been shown to reduce meal
size and duration across numerous species, including humans. This satiety effect is primarily
mediated through the activation of CCK-A (also known as CCK1) receptors.

The Otsuka Long Evans Tokushima Fatty (OLETF) rat, which lacks functional CCK-A receptors,
serves as a valuable animal model, exhibiting hyperphagia and developing obesity, highlighting
the physiological significance of the CCK satiety pathway. Understanding the nuances of CCK
signaling is paramount for developing therapeutic strategies targeting obesity and eating
disorders.
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Quantitative Effects of Cholecystokinin on Food
Intake

The following tables summarize the quantitative data from key studies investigating the effects
of CCK and its antagonists on food intake.

Table 1: Effect of CCK-A Receptor Antagonist (Devazepide) on Food Intake in Rhesus

Monkeys
Dose of Devazepide (pg/kg) Change in 4-hour Daily Food Intake
100 ~40% increase

Data extracted from a study demonstrating that systemic administration of a CCK-A receptor
antagonist leads to a dose-related increase in food intake, with the maximal effect observed at
100 pg/kg.

Table 2: Effect of Intravenous CCK-33 Infusion on Satiety in Humans

Effect of CCK Infusion (compared to

Parameter .
saline)
Hunger Feelings Significant decrease (P < 0.05)
Wish to Eat Significant decrease (P < 0.05)
Prospective Feeding Intentions Significant decrease (P < 0.05)
Fullness Tendency to increase (P = 0.054)
Food Intake (in a subsequent meal) Significantly less (2829 vs 3464, p < 0.05)

This table summarizes the findings from studies where physiological doses of CCK-33 were
infused in both lean and obese human subjects, resulting in increased satiety and reduced food
intake.

Table 3: Dose-Dependent Inhibition of Food Intake by CCK-8 in Wild-Type Mice
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Dose of CCK-8 (ug/kg, intraperitoneal) Inhibition of Food Intake

1 Significant decrease

10 Significant decrease

30 Significant decrease (up to 90%)

This data, from a study in mice, illustrates the potent and dose-dependent reduction in food
intake following the administration of CCK-8. The same study showed this effect was absent in

mice lacking the CCK-A receptor.

Key Signaling Pathways in CCK-Mediated Satiety

The satiety-inducing effects of CCK are primarily initiated by its binding to CCK-A receptors on
the vagal afferent neurons that innervate the gastrointestinal tract. This interaction triggers a
signaling cascade that transmits satiety signals to the hindbrain, specifically the nucleus of the
solitary tract (NTS), which then integrates this information to regulate food intake.

Gastrointestinal Lumen Enteroendocrine I-Cell Circulation / Paracrine Vagal Afferent Neuron Hindbrain

Click to download full resolution via product page

Diagram 1: CCK Signaling Pathway for Satiety

The Role of CCK-JMV-180 in Satiety Research

CCK-JMV-180 is a synthetic peptide analog of CCK that has been instrumental in dissecting
the specific roles of different CCK-A receptor affinity states. It acts as an antagonist at the low-
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affinity CCK-A receptor site, while potentially having agonist activity at the high-affinity site.
Feeding studies have shown that peripheral administration of CCK-JMV-180 does not inhibit
food intake itself, but it effectively blocks the satiety-inducing effects of exogenously
administered CCK. This has led to the crucial understanding that the satiety effects of CCK are
mediated through the low-affinity state of the CCK-A receptor. This suggests that the
physiological satiating action of CCK is likely a paracrine or neurocrine event, rather than an
endocrine one, as postprandial plasma CCK levels may not be sufficient to activate these low-
affinity receptors.

Experimental Protocols for Investigating CCK-
Induced Satiety

The following protocols provide a generalized framework for studying the effects of CCK and its
analogs on food intake in a preclinical setting.

Animal Models

» Rodents (Rats, Mice): Standard Sprague-Dawley or Wistar rats, and C57BL/6 mice are
commonly used. For genetic studies, the OLETF rat (lacking CCK-A receptors) and
corresponding control strains (e.g., Long-Evans Tokushima Otsuka - LETO) are invaluable.

e Non-human Primates (e.g., Rhesus Monkeys): Provide a translational model closer to
human physiology.

Measurement of Food Intake (Satiation)

This protocol is designed to assess the short-term effects of a substance on meal size.

o Acclimation: Animals are individually housed and acclimated to the experimental conditions,
including the diet (e.g., standard chow, liquid diet) and any handling or injection procedures.

» Fasting: A period of food deprivation (e.g., overnight) is typically employed to ensure a
consistent state of hunger at the start of the experiment.

o Administration of Test Compound: The test compound (e.g., CCK-8, CCK-JMV-180, vehicle
control) is administered via the desired route (e.g., intraperitoneal injection, intravenous
infusion).
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e Ad Libitum Meal: Immediately following administration, animals are presented with a pre-
weighed amount of food.

o Data Collection: Food intake is measured at regular intervals (e.g., 15, 30, 60, 120 minutes)
by weighing the remaining food. Meal duration and the latency to the first meal can also be
recorded.

o Data Analysis: Food intake (in grams or kilocalories) is calculated and statistically compared
between treatment groups.

Preload-Test Meal Paradigm (Satiety)

This method assesses the effect of a preload containing a test substance on the intake of a
subsequent meal.

e Acclimation and Fasting: As described in the satiation protocol.

o Preload Administration: Animals are given a fixed amount of a "preload" diet which may
contain the test compound.

 Inter-meal Interval: A defined period is allowed to pass between the consumption of the
preload and the presentation of the test meal.

o Test Meal: Animals are then given ad libitum access to a standard test meal.

» Data Collection and Analysis: The amount of the test meal consumed is measured and
analyzed to determine the effect of the preload on subsequent food intake.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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